REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][N:15]=[N+]=[N-])=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[OH-].[NH4+]>N1C=CC=CC=1>[NH2:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][O:6][CH2:5][CH2:4][NH2:1] |f:2.3|
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Name
|
|
Quantity
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24.4 g
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Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
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Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred with ice cooling for 45 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixutre stirred overnight
|
Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between 500 ml of 0.5N citric acid and 250 ml of ether
|
Type
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WASH
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Details
|
The aqueous phase was washed with ether (2×250 ml)
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Type
|
CUSTOM
|
Details
|
to remove triphenyl phosphine oxide
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Type
|
EXTRACTION
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Details
|
extracted with 1-butanol (4×250 nl) and dichloromethane (4×250 ml)
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Type
|
CONCENTRATION
|
Details
|
The combined alcohol and dichloromethane extracts were concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Concentrated hydrochloric acid (15 ml) was added
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Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethanol/ether
|
Type
|
CUSTOM
|
Details
|
The hygroscopic crystals were dried under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |